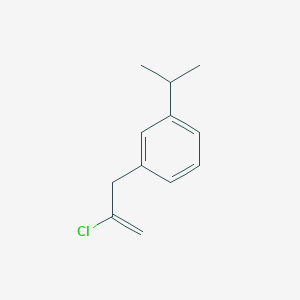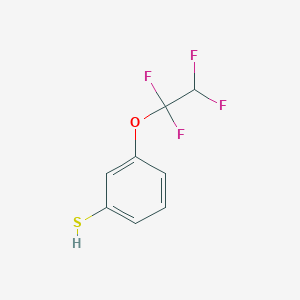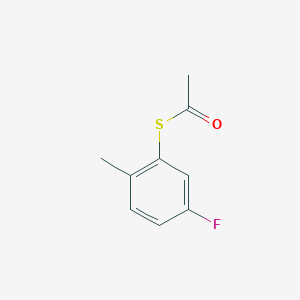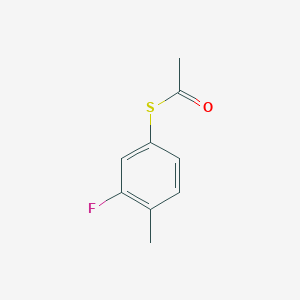
2-Chloro-3-(3-iso-propylphenyl)-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(3-iso-propylphenyl)-1-propene is an organic compound with a unique structure that includes a chloro group, an iso-propylphenyl group, and a propene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-iso-propylphenyl)-1-propene typically involves the reaction of 3-iso-propylphenyl magnesium bromide with 2-chloro-1-propene under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then subjected to a series of purification steps, including distillation and recrystallization, to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(3-iso-propylphenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Addition Reactions: Halogens like bromine or chlorine, hydrogen gas in the presence of a catalyst, and other electrophiles are used. These reactions are often conducted at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or osmium tetroxide, and reducing agents like hydrogen gas with a palladium catalyst, are commonly used.
Major Products Formed
Substitution Reactions: Products include 2-hydroxy-3-(3-iso-propylphenyl)-1-propene, 2-amino-3-(3-iso-propylphenyl)-1-propene, and 2-thio-3-(3-iso-propylphenyl)-1-propene.
Addition Reactions: Products include 2,3-dichloro-3-(3-iso-propylphenyl)propane, 2,3-dibromo-3-(3-iso-propylphenyl)propane, and 3-(3-iso-propylphenyl)propane.
Oxidation and Reduction Reactions: Products include 2-chloro-3-(3-iso-propylphenyl)epoxide and 2-chloro-3-(3-iso-propylphenyl)propane.
Aplicaciones Científicas De Investigación
2-Chloro-3-(3-iso-propylphenyl)-1-propene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(3-iso-propylphenyl)-1-propene involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The propene moiety can undergo metabolic transformations, resulting in the formation of reactive intermediates that may interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-(3-methylphenyl)-1-propene
- 2-Chloro-3-(3-ethylphenyl)-1-propene
- 2-Chloro-3-(3-tert-butylphenyl)-1-propene
Uniqueness
2-Chloro-3-(3-iso-propylphenyl)-1-propene is unique due to the presence of the iso-propyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
1-(2-chloroprop-2-enyl)-3-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl/c1-9(2)12-6-4-5-11(8-12)7-10(3)13/h4-6,8-9H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPCZUYGPFYLSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CC(=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














